molecular formula C18H14N2O5S2 B3505865 methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate

methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate

Cat. No.: B3505865
M. Wt: 402.4 g/mol
InChI Key: LTBUWUVFGXXTIQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core naphtho[1,8-cd]isothiazol-2-yl moiety. This is often achieved through a series of reactions involving naphthalene derivatives and sulfur-containing reagents. The acetyl and thiophene components are then introduced through further chemical reactions, often requiring specific catalysts and controlled reaction conditions to ensure the correct molecular arrangement.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Methyl 3-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2-yl)propanoate

  • Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate

  • 3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid

Properties

IUPAC Name

methyl 3-[[2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-25-18(22)17-12(8-9-26-17)19-15(21)10-20-13-6-2-4-11-5-3-7-14(16(11)13)27(20,23)24/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBUWUVFGXXTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate
Reactant of Route 2
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methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate
Reactant of Route 3
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methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate
Reactant of Route 6
methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate

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